molecular formula C2H6S3 B1209414 Dimethyl trisulfide CAS No. 3658-80-8

Dimethyl trisulfide

Cat. No.: B1209414
CAS No.: 3658-80-8
M. Wt: 126.3 g/mol
InChI Key: YWHLKYXPLRWGSE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethyl trisulfide (DMTS) is an organic chemical compound and the simplest organic trisulfide . It has been found to be an effective cyanide antidote in a rodent model for cyanide poisoning . The primary target of DMTS is cyanide (CN), a potent toxin . DMTS acts as a sulfur donor, enabling the conversion of CN to much less toxic thiocyanate .

Mode of Action

The primary mode of action of DMTS is as a sulfur donor . It interacts with its target, cyanide, by converting it to thiocyanate, which is much less toxic . This conversion is a crucial step in detoxifying cyanide and mitigating its harmful effects .

Biochemical Pathways

It is known that dmts can undergo various chemical transformations under different processing conditions . For instance, on heating at 80 °C, DMTS slowly decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides . The reactivity of DMTS is related to its weak sulfur-sulfur bond .

Pharmacokinetics

It has been demonstrated that dmts can be delivered via intramuscular (im) injection in an injection-based model of cyanide toxicity , suggesting that it has suitable bioavailability for this route of administration.

Result of Action

The primary result of DMTS’s action is the detoxification of cyanide. By converting cyanide to thiocyanate, DMTS reduces the toxicity of cyanide and mitigates its harmful effects . This conversion is a crucial step in the body’s defense against cyanide poisoning .

Action Environment

The action of DMTS can be influenced by various environmental factors. For instance, the chemical transformations of DMTS can vary depending on the processing conditions . Furthermore, the efficacy and stability of DMTS may be affected by factors such as temperature . .

Biochemical Analysis

Biochemical Properties

Dimethyl trisulfide plays a significant role in biochemical reactions due to its sulfur content. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to act as a sulfur donor in cyanide detoxification processes, converting cyanide to the less toxic thiocyanate . This interaction involves the enzyme rhodanese, which facilitates the transfer of sulfur atoms from this compound to cyanide, thereby neutralizing its toxicity . Additionally, this compound has been found to exhibit antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to have anti-inflammatory effects in experimental models of acute pancreatitis, where it reduces the severity of inflammation and cellular damage . This compound also affects cell signaling pathways, particularly those involving transient receptor potential ankyrin 1 (TRPA1) ion channels. Activation of these channels by this compound leads to the release of neuropeptides such as substance P, which play a role in pain and inflammation . Furthermore, this compound has been shown to modulate gene expression, particularly genes involved in stress response and antioxidant defense .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. One key mechanism is the activation of TRPA1 ion channels, which leads to the release of neuropeptides and subsequent physiological effects . This compound also acts as a sulfur donor, participating in the detoxification of cyanide by converting it to thiocyanate through the action of rhodanese . Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species and reducing oxidative stress . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can decompose at higher temperatures to form dimethyl di-, tri-, and tetrasulfides . In terms of long-term effects, this compound has been observed to provide sustained antioxidant and anti-inflammatory benefits, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving cyanide poisoning, lower doses of this compound (6.25-25 mg/kg) have been found to be effective in increasing survival rates and reducing toxic effects, while higher doses (50-200 mg/kg) can cause side effects such as inflammation and limping . In other models, such as acute stress, this compound has been shown to modulate stress-related behaviors and physiological responses in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It acts as a sulfur donor in the detoxification of cyanide, converting it to thiocyanate through the action of rhodanese . Additionally, this compound is metabolized to other sulfur-containing compounds, such as dimethyl disulfide and dimethyl tetrasulfide, through thermal decomposition . These metabolic pathways highlight the role of this compound in maintaining sulfur homeostasis and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, this compound may interact with transport proteins and binding proteins that facilitate its movement within cells. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. It has been found in the mitochondria, where it participates in sulfur metabolism and detoxification processes . Additionally, this compound can localize to the cytoplasm and interact with cellular components involved in antioxidant defense and stress response . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular structures.

Comparison with Similar Compounds

Dimethyl trisulfide is similar to other sulfur-containing compounds such as dimethyl disulfide and dimethyl sulfide. it has unique properties that distinguish it from these compounds:

Other similar compounds include:

Properties

IUPAC Name

(methyltrisulfanyl)methane
Source PubChem
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InChI

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLKYXPLRWGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S3
Source PubChem
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DSSTOX Substance ID

DTXSID9063118
Record name Trisulfide, dimethyl
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Molecular Weight

126.3 g/mol
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Physical Description

Liquid, pale yellow liquid with powerful odour
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Solubility

very slightly soluble in water; soluble in alcohols, propylene glycol and oils
Record name Dimethyl trisulfide
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Density

1.195-1.210
Record name Dimethyl trisulfide
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CAS No.

3658-80-8
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Record name Trisulfide, dimethyl
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Record name Trisulfide, dimethyl
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Record name Dimethyl trisulphide
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Record name DIMETHYL TRISULFIDE
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Record name Dimethyl trisulfide
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Melting Point

-85 °C
Record name Dimethyl trisulfide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is dimethyl trisulfide known for?

A1: this compound (DMTS) is a volatile organic compound best known for its pungent, sulfurous odor, often described as resembling cooked cabbage, garlic, or decaying organic matter. [, , ]

Q2: In what food products can DMTS be found?

A2: DMTS is a natural component of various foods, including cooked Brassica vegetables (like cabbage and broccoli), garlic, onions, and certain cheeses. It also contributes to the characteristic aroma of some wines, beers, and fermented products like soy sauce. [, , , ]

Q3: How does DMTS impact the flavor of beer?

A3: In beer, DMTS is considered an undesirable off-flavor compound that develops during storage, particularly in aged beers, contributing to an unpleasant "onion-like" aroma. The formation of DMTS in beer is influenced by factors like pH, storage conditions, and the presence of precursor molecules like 3-methylthiopropionaldehyde. [, ]

Q4: How does the perception of DMTS by insects contribute to ecological interactions?

A4: DMTS plays a significant role in the ecological interactions between plants and insects. Certain plants, like Jaborosa rotacea, emit DMTS as a key component of their floral scent, mimicking the odor of carrion and deceiving saprophilous flies into pollinating them. [] This deception relies on the flies' attraction to the sulfurous odor, highlighting the ecological importance of DMTS in plant-pollinator relationships.

Q5: What are the primary sources of this compound?

A5: DMTS originates from both natural and industrial sources. Naturally, it's produced by the decomposition of organic matter, particularly by algae in aquatic environments and certain bacteria. [, , ] Industrially, it's a byproduct of processes involving sulfur compounds, notably in the petroleum industry. []

Q6: How does algae decomposition contribute to DMTS production?

A6: The decomposition of algae, particularly cyanobacteria, is a significant contributor to DMTS formation in aquatic environments. [, ] Factors like increased temperature and high algal biomass density can significantly accelerate the decomposition process and, consequently, the production of DMTS, leading to unpleasant odor issues in water sources. []

Q7: Can dietary factors influence the levels of DMTS in animal products?

A7: Yes, studies show that feeding pigs a diet supplemented with Brussels sprouts, which are naturally rich in sulfur-containing compounds, significantly increases the concentration of dimethyl sulfide, dimethyl disulfide, and DMTS in their stomach contents and meat compared to pigs fed a control diet. [] This finding highlights the potential for dietary manipulation to influence the levels of these volatile sulfur compounds in animal products.

Q8: What is the chemical formula and molecular weight of DMTS?

A8: The chemical formula of DMTS is C2H6S3, and its molecular weight is 126.28 g/mol.

Q9: What is the primary chemical reaction involving DMTS in biological systems?

A9: DMTS acts as a sulfane sulfur donor, meaning it can transfer a sulfur atom (S) to other molecules. This property is crucial for its role in various biological processes, including the detoxification of cyanide. []

Q10: How does DMTS interact with cyanide?

A10: DMTS shows promise as a potential antidote for cyanide poisoning. [, ] It exhibits a high sulfur donor reactivity, facilitating the conversion of cyanide to the less toxic thiocyanate, even in the absence of the enzyme rhodanese, which is typically involved in this detoxification process. [] This sulfur-donating ability of DMTS makes it an attractive candidate for developing more effective cyanide antidotes.

Q11: How is DMTS typically measured in various samples?

A11: Several analytical techniques are used for the detection and quantification of DMTS, with gas chromatography-mass spectrometry (GC-MS) being the most common. [, , , , , ] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile compounds like DMTS from various matrices before GC-MS analysis. [, , , ]

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